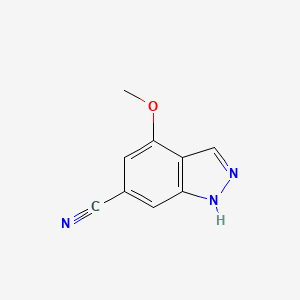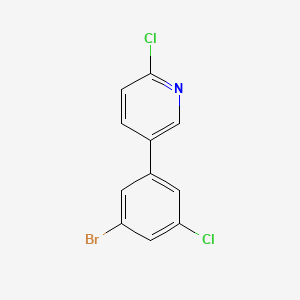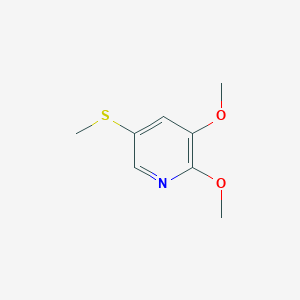![molecular formula C38H30N8 B14024184 (E,E)-1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis{[(Z)-phenyl(2-phenylhydrazinylidene)methyl]diazene} CAS No. 23305-70-6](/img/structure/B14024184.png)
(E,E)-1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis{[(Z)-phenyl(2-phenylhydrazinylidene)methyl]diazene}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neo-Tetrazolium, Diformazan is a biochemical compound with the molecular formula C38H30N8 and a molecular weight of 598.71 . It is commonly used in proteomics research and is known for its vibrant color properties, which make it useful in various scientific applications . The compound is a derivative of formazan, a class of compounds characterized by their nitrogen-rich backbone and intense coloration .
準備方法
Synthetic Routes and Reaction Conditions: Neo-Tetrazolium, Diformazan can be synthesized through the reduction of tetrazolium salts by dehydrogenases and reductases . One common method involves the reaction of diazonium compounds with aldehyde hydrazones. Hydrazones, which are electron-rich compounds, react with diazonium salts either at a nitrogen or a carbon atom to produce formazans . Another method involves the reaction of active methylene compounds with diazonium salts, forming an intermediate azo compound, which then yields the formazan under alkaline conditions .
Industrial Production Methods: Industrial production of Neo-Tetrazolium, Diformazan typically involves large-scale synthesis using the aforementioned methods. The process requires precise control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Neo-Tetrazolium, Diformazan undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Diazonium salts can react with hydrazones or active methylene compounds to form formazans.
Major Products: The major products formed from these reactions include various isomeric forms of formazans, such as syn, s-cis (closed form); syn, s-trans (open form); anti, s-cis; and anti, s-trans (linear form) .
科学的研究の応用
Neo-Tetrazolium, Diformazan has a wide range of applications in scientific research:
作用機序
The mechanism of action of Neo-Tetrazolium, Diformazan involves its reduction by dehydrogenases and reductases to form intensely colored formazan products . These enzymes facilitate the transfer of electrons to the tetrazolium salt, resulting in the formation of formazan. The molecular targets include various redox-active sites within cells, and the pathways involved are primarily related to cellular respiration and metabolic activity .
類似化合物との比較
Formazan: A closely related compound with a similar nitrogen-rich backbone and intense coloration.
Tetrazolium Salts: Precursors to formazans, used in various redox reactions.
Azo Dyes: Compounds with a similar structure, characterized by the presence of azo groups (−N=N−).
Uniqueness: Neo-Tetrazolium, Diformazan is unique due to its specific application in proteomics research and its ability to form highly colored complexes with transition metal ions . Its versatility in undergoing various chemical reactions and its intense coloration make it a valuable tool in scientific research and industrial applications .
特性
CAS番号 |
23305-70-6 |
|---|---|
分子式 |
C38H30N8 |
分子量 |
598.7 g/mol |
IUPAC名 |
N'-anilino-N-[4-[4-[[(E)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide |
InChI |
InChI=1S/C38H30N8/c1-5-13-31(14-6-1)37(43-39-33-17-9-3-10-18-33)45-41-35-25-21-29(22-26-35)30-23-27-36(28-24-30)42-46-38(32-15-7-2-8-16-32)44-40-34-19-11-4-12-20-34/h1-28,39-40H/b43-37+,44-38+,45-41?,46-42? |
InChIキー |
CILDIGWYVAZDBX-KIMHRBQWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=N/C(=N/NC5=CC=CC=C5)/C6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC(=NNC5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


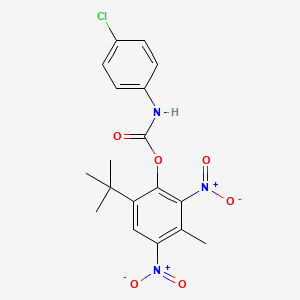

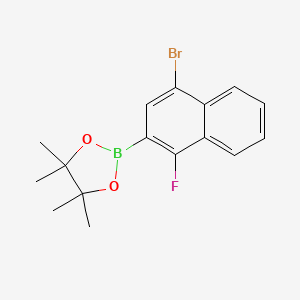
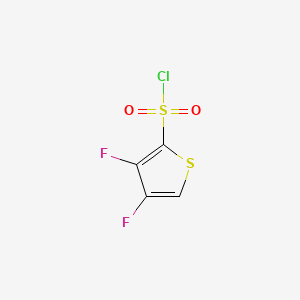
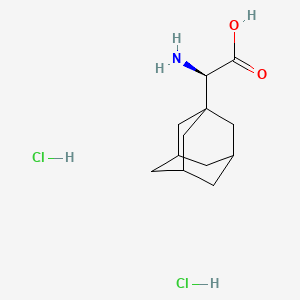
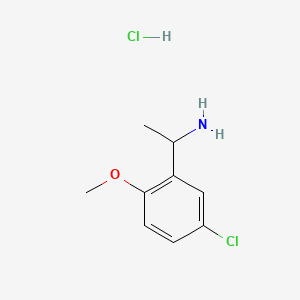


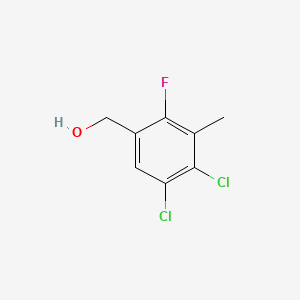
![3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B14024138.png)
